

Measuring Ceramide Kinase Activity: A Detailed Guide Using C6 NBD L-threo-dihydroceramide

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Compound of Interest

Compound Name: C6 NBD L-threo-dihydroceramide

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Application Notes

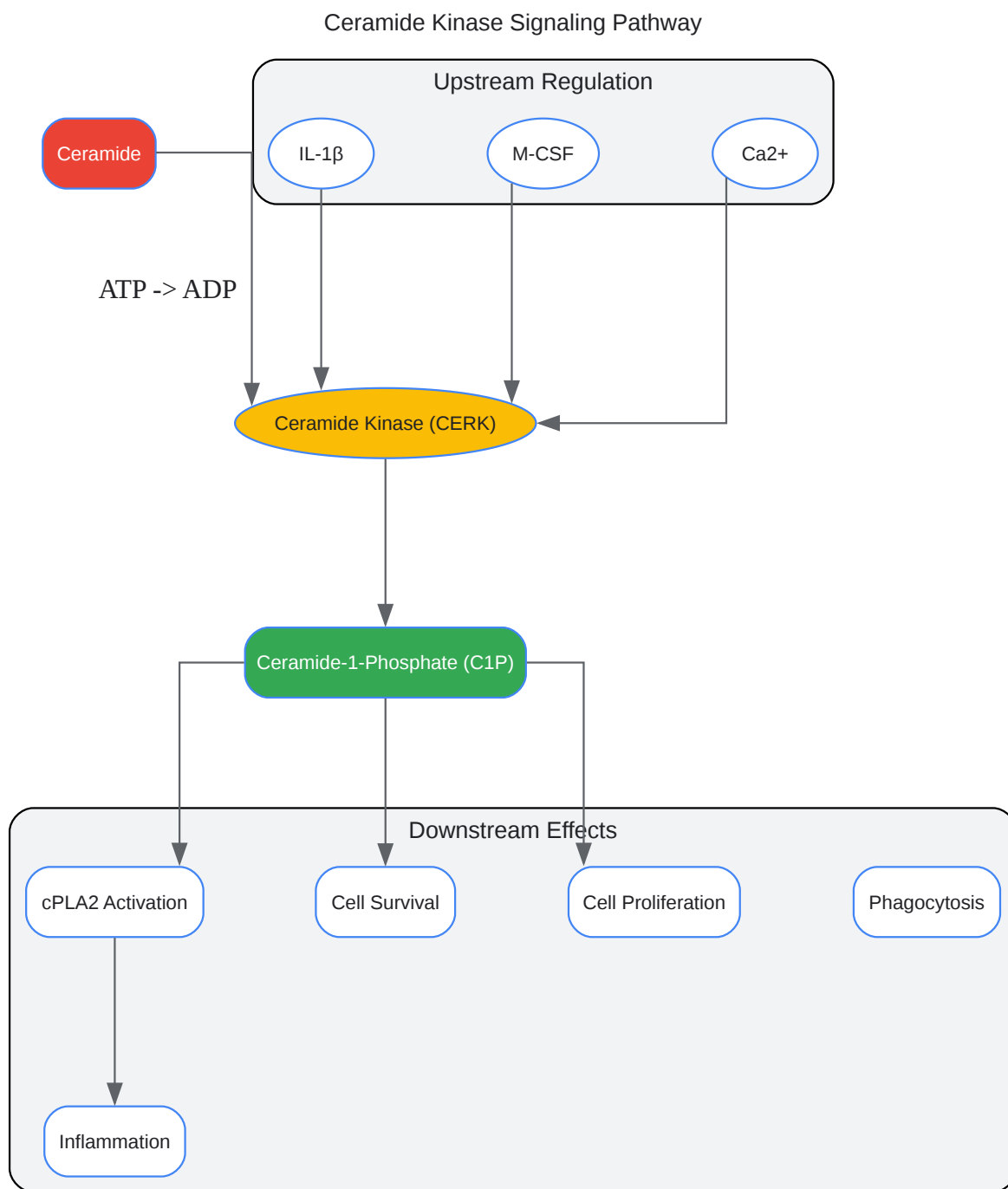
Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive lipid involved in a multitude of cellular processes.[1][2][3] Dysregulation of CERK activity has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention. This document provides a detailed protocol for a robust and sensitive fluorescent assay to measure CERK activity using the commercially available substrate, **C6 NBD L-threo-dihydroceramide**.

This assay offers several advantages over traditional radiolabeling methods, including increased speed, higher throughput capabilities, and the elimination of radioactive waste.[4][5] The principle of the assay is based on the differential solubility of the fluorescent substrate and its phosphorylated product. The non-polar C6 NBD ceramide partitions into the organic phase, while the polar phosphorylated product, C6 NBD ceramide-1-phosphate, is retained in the aqueous phase at a physiological pH.[4][5] The fluorescence of the aqueous phase can then be directly quantified using a plate reader, providing a direct measure of CERK activity.

This method is suitable for measuring CERK activity in various sample types, including purified enzyme preparations and cell lysates.[4] Furthermore, it can be adapted for high-throughput screening of potential CERK inhibitors, aiding in drug discovery efforts.

Signaling Pathways and Experimental Workflow

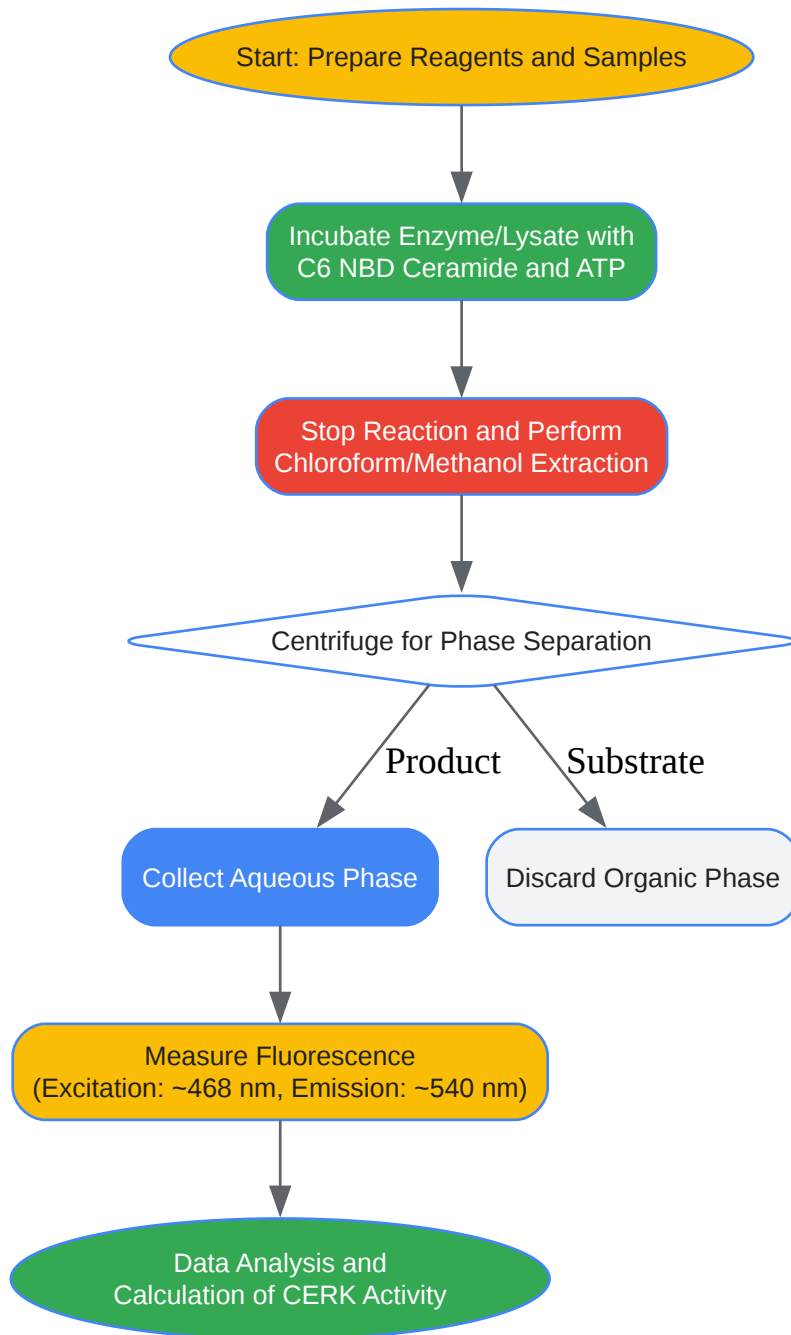
The following diagrams illustrate the central role of ceramide kinase in cellular signaling and the workflow of the fluorescent activity assay.



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Caption: Ceramide Kinase Signaling Pathway.

Experimental Workflow for CERK Activity Assay

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Caption: Experimental Workflow for CERK Activity Assay.

Experimental Protocols

Materials and Reagents

Reagent	Supplier	Catalog Number
C6 NBD L-threo-dihydroceramide	Avanti Polar Lipids	810204
ATP (Adenosine 5'-triphosphate)	Sigma-Aldrich	A2383
Bovine Serum Albumin (BSA), fatty acid-free	Sigma-Aldrich	A7030
Chloroform	Fisher Scientific	C298-4
Methanol	Fisher Scientific	A412-4
Tris-HCl	Sigma-Aldrich	T5941
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
Protease Inhibitor Cocktail	Roche	11836170001

Preparation of Reagents

- C6 NBD Ceramide Stock Solution (1 mM): Dissolve C6 NBD ceramide in ethanol. Store at -20°C in the dark.
- ATP Stock Solution (100 mM): Dissolve ATP in sterile water, adjust pH to 7.4, and store in aliquots at -20°C.
- Reaction Buffer (5X): 100 mM Tris-HCl (pH 7.4), 500 mM NaCl, 50 mM MgCl₂, 5 mM DTT. Store at 4°C.
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail. Store at 4°C.

In Vitro Ceramide Kinase Assay Protocol

This protocol is adapted from a fluorescent plate reader assay for ceramide kinase.^[4]

- Substrate Preparation:

- Prepare a working solution of C6 NBD ceramide by diluting the stock solution in reaction buffer containing 0.1% fatty acid-free BSA. The final concentration of C6 NBD ceramide in the reaction should be 5-10 μM .
- The use of BSA helps to deliver the hydrophobic substrate to the enzyme in an aqueous environment.^{[4][5]}
- Enzyme Reaction:
 - In a microcentrifuge tube or a 96-well plate, combine the following:
 - 5X Reaction Buffer
 - Purified CERK enzyme or cell lysate (5-20 μg of protein)
 - C6 NBD ceramide working solution
 - Distilled water to bring the volume to 90 μL .
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 10 μL of 10 mM ATP (final concentration 1 mM).
 - Incubate at 37°C for 30-60 minutes in the dark.
- Reaction Termination and Extraction:
 - Stop the reaction by adding 375 μL of chloroform/methanol (1:2, v/v).
 - Add 125 μL of chloroform and 125 μL of water.
 - Vortex thoroughly for 30 seconds.
 - Centrifuge at 13,000 x g for 5 minutes to separate the phases.
- Fluorescence Measurement:
 - Carefully transfer 100 μL of the upper aqueous phase to a black 96-well plate.

- Measure the fluorescence using a plate reader with excitation at approximately 468 nm and emission at approximately 540 nm.
- Data Analysis:
 - Create a standard curve using known concentrations of C6 NBD ceramide-1-phosphate to convert fluorescence units to moles of product formed.
 - Calculate the specific activity of CERK as pmol of C1P formed per minute per mg of protein.

Measuring CERK Activity in Cultured Cells

This protocol is based on methods for assaying CERK activity in living cells.[\[4\]](#)

- Cell Culture and Treatment:
 - Plate cells in a 6-well or 12-well plate and grow to 80-90% confluency.
 - If testing inhibitors, pre-incubate cells with the compound for the desired time.
- Cell Labeling:
 - Incubate the cells with 5 μ M C6 NBD ceramide in serum-free media for 30-60 minutes at 37°C.
- Cell Lysis and Extraction:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding 500 μ L of ice-cold Lysis Buffer.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Perform the chloroform/methanol extraction as described in the in vitro protocol (steps 3.1-3.4).
- Fluorescence Measurement and Data Analysis:

- Measure the fluorescence of the aqueous phase and calculate the amount of C6 NBD ceramide-1-phosphate produced, as described in the in vitro protocol (steps 4.1 and 5.1-5.2).

Quantitative Data Summary

The following tables summarize key quantitative parameters for the ceramide kinase assay.

Table 1: Optimal Reaction Conditions

Parameter	Optimal Range/Value	Reference(s)
pH	7.0 - 8.5	[4]
Temperature	35 - 37°C	[4]
ATP Concentration	1 mM	[4]
C6 NBD Ceramide Conc.	5 - 10 μ M	[4]
Incubation Time	20 - 60 minutes	[4]

Table 2: Kinetic Parameters for Human Ceramide Kinase

Substrate	K _m (μ M)	V _{max} (pmol/min/mg)	Reference(s)
C6 NBD Ceramide	~4	Not specified	[6][7]
Natural Ceramides	Varies	Not specified	[1][2]

Note: The K_m for C6 NBD ceramide is comparable to that of short-chain natural ceramides, indicating it is a suitable substrate for kinetic studies.[6] V_{max} values will vary depending on the purity and concentration of the enzyme preparation.

Conclusion

The fluorescent assay utilizing **C6 NBD L-threo-dihydroceramide** provides a reliable, sensitive, and non-radioactive method for measuring ceramide kinase activity. The detailed

protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry to investigate the role of CERK in health and disease, and to facilitate the discovery of novel therapeutic agents targeting this important enzyme.

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References

- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescent plate reader assay for ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Nonradioactive Fluorimetric SPE-Based Ceramide Kinase Assay Using NBD-C6-Ceramide [agris.fao.org]
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